1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-methylpiperazine
Description
Propriétés
Formule moléculaire |
C20H25N5 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
3,5-dimethyl-2-(3-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H25N5/c1-14-6-5-7-17(12-14)19-16(3)20-21-15(2)13-18(25(20)22-19)24-10-8-23(4)9-11-24/h5-7,12-13H,8-11H2,1-4H3 |
Clé InChI |
ZCPWAFPDQOUOCP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCN(CC4)C |
Origine du produit |
United States |
Méthodes De Préparation
The synthesis of 1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-methylpiperazine involves several steps:
Formation of the Pyrazolo[1,5-A]pyrimidine Core: This step typically involves the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions.
Introduction of the Methylphenyl Group: The methylphenyl group is introduced through electrophilic aromatic substitution reactions.
Attachment of the Piperazine Ring: The final step involves the nucleophilic substitution reaction where the piperazine ring is attached to the pyrazolo[1,5-A]pyrimidine core.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Applications De Recherche Scientifique
1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Biological Research: Researchers use this compound to study its effects on cellular processes and pathways.
Pharmaceutical Development: The compound’s potential therapeutic properties make it a subject of interest in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-methylpiperazine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Structural Analogues and Substituent Effects
Pyrazolo[1,5-a]pyrimidines exhibit diverse bioactivity depending on substituents at positions 2, 3, 5, and 7. Key structural analogues include:
Key Observations :
- Position 7 Substituents : The 4-methylpiperazine group in the target compound likely improves aqueous solubility compared to lipophilic groups like trifluoromethylphenyl . Morpholine derivatives (e.g., ) are synthetically versatile but may exhibit reduced bioavailability due to lower basicity compared to piperazines.
- Anticancer Activity : Glycohybrids with triazole linkages () demonstrate potent activity (IC50 < 30 µM), suggesting that polar substituents at position 7 enhance tumor cell targeting. The target compound’s piperazine group may similarly improve cellular uptake but requires empirical validation.
- Antimicrobial Activity : Sulfonamide-containing derivatives () highlight the role of electronegative groups in antimicrobial efficacy, whereas the target compound’s piperazine may broaden its spectrum due to increased membrane permeability.
Physicochemical and Pharmacokinetic Properties
- Solubility : Piperazine and morpholine substituents enhance solubility compared to aryl or trifluoromethyl groups .
- Molecular Weight : The target compound (C22H27N7) has a molecular weight of 397.5 g/mol, comparable to glycohybrids (e.g., ~600–700 g/mol in ) but smaller than sulfonamide derivatives.
- logP : The 4-methylpiperazine group likely reduces logP (predicted ~2.5) versus trifluoromethylphenyl derivatives (logP > 4) , favoring better absorption.
Q & A
Q. What are the standard synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives, including the target compound?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursors such as hydrazine carbothioamides or hydrazonoyl chlorides with heterocyclic amines under reflux conditions. For example, pyrazolo[1,5-a]pyrimidine cores are formed via cyclization of 2-(1-(substituted-phenyl)ethylidene)hydrazine carbothioamides in ethanol or methanol . Key steps include refluxing for 6–8 hours, followed by crystallization. Structural variations (e.g., trifluoromethyl or aryl groups) are introduced using substituted hydrazines or electrophilic reagents .
Q. How is the structural integrity of pyrazolo[1,5-a]pyrimidine derivatives verified experimentally?
Structural characterization employs:
- Elemental analysis to confirm stoichiometry.
- Spectral techniques :
- ¹H/¹³C NMR to assign proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–8.2 ppm, methyl groups at δ 2.1–2.5 ppm) .
- IR spectroscopy to identify functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹) .
- Single-crystal X-ray diffraction for unambiguous confirmation of molecular geometry and substituent positioning .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl, trifluoromethyl, or aryl groups) influence antitumor activity in pyrazolo[1,5-a]pyrimidine derivatives?
Substituents significantly impact bioactivity:
- Methyl groups at positions 3 and 5 enhance metabolic stability by reducing oxidative degradation .
- Trifluoromethyl groups improve lipophilicity and membrane permeability, as seen in derivatives with IC₅₀ values <5 µM against HEPG2-1 liver carcinoma .
- Aryl substituents (e.g., 3-methylphenyl) enable π-π stacking interactions with target enzymes or receptors, as observed in kinase inhibition studies .
Methodological Note: Structure-activity relationship (SAR) studies should pair in vitro assays (e.g., MTT tests) with molecular docking to map binding interactions .
Q. What methodologies resolve contradictory data in biological evaluations of pyrazolo[1,5-a]pyrimidine derivatives?
Contradictions in bioactivity data often arise from:
- Cell line variability : Validate results across multiple lines (e.g., HEPG2-1 vs. MCF-7) to rule out cell-specific effects .
- Solubility limitations : Use dimethyl sulfoxide (DMSO) at <0.1% v/v to avoid cytotoxicity artifacts .
- Assay interference : Confirm target engagement via orthogonal methods (e.g., Western blotting for apoptosis markers alongside viability assays) .
Q. How can synthetic routes be optimized for higher yields of pyrazolo[1,5-a]pyrimidine derivatives?
Optimization strategies include:
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Microwave-assisted synthesis : Reduce reaction times from hours to minutes while improving yields by 15–20% .
- Purification techniques : Employ column chromatography with ethyl acetate/hexane gradients to isolate isomers .
Q. What computational tools are recommended for predicting physicochemical properties of such compounds?
- Lipophilicity : Calculate logP values using Molinspiration or ChemAxon .
- Solubility : Use the ESOL model (e.g., ESOL LogS < −4 indicates poor aqueous solubility) .
- ADMET profiling : Utilize SwissADME or ADMETLab to predict bioavailability and toxicity risks .
Methodological Challenges in Data Interpretation
Q. How should researchers address discrepancies between in silico predictions and experimental bioactivity data?
- Re-evaluate force fields : Adjust docking parameters (e.g., protonation states, solvation models) to better match physiological conditions .
- Validate target relevance : Confirm target expression in tested cell lines via qPCR or immunofluorescence .
- Consider off-target effects : Perform kinome-wide profiling to identify unintended interactions .
Emerging Research Directions
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